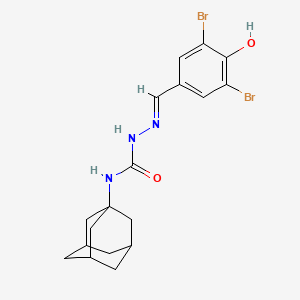
3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone, also known as DHBASC, is a synthetic compound that has shown promising results in scientific research. This compound is a semicarbazone derivative of 3,5-dibromo-4-hydroxybenzaldehyde and contains an adamantyl group, which confers unique properties to the compound. DHBASC has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell proliferation and survival. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has low toxicity and is well-tolerated in animal models. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to have anti-inflammatory effects, which may be beneficial in certain disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone in lab experiments is its high purity and stability. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone is relatively easy to synthesize and can be obtained in high yield. However, one limitation of using 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone in lab experiments is its low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone. One area of research could be to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone and testing its efficacy in animal models. Another area of research could be to investigate the potential use of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone in agriculture as a fungicide and insecticide. Studies could focus on optimizing the formulation of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone and testing its efficacy in field trials. Finally, research could focus on the potential use of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone in material science, particularly in the synthesis of MOFs. Studies could investigate the properties of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone-based MOFs and their potential applications in gas storage and separation.
Méthodes De Synthèse
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The resulting semicarbazone is then reacted with 1-adamantylamine to yield 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone. The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been studied for its potential applications in various scientific fields. In medicine, 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has shown promising results as an anticancer agent. Studies have shown that 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been studied for its potential applications in agriculture as a fungicide and insecticide. In material science, 3,5-dibromo-4-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Br2N3O2/c19-14-4-13(5-15(20)16(14)24)9-21-23-17(25)22-18-6-10-1-11(7-18)3-12(2-10)8-18/h4-5,9-12,24H,1-3,6-8H2,(H2,22,23,25)/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFBTZSKIZVMH-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC(=C(C(=C4)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC(=C(C(=C4)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6071493.png)
![8-bromo-N-(2-furylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071496.png)
![2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B6071501.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B6071509.png)


![methyl 3-(5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B6071552.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)